molecular formula C11H10ClNO B1627027 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone CAS No. 946755-45-9

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone

Cat. No.: B1627027
CAS No.: 946755-45-9
M. Wt: 207.65 g/mol
InChI Key: IEVBJWGWJUUPJE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone (CAS 946755-45-9) is a high-purity quinoline derivative of significant interest in medicinal and pharmaceutical chemistry research. With a molecular formula of C11H10ClNO and a molecular weight of 207.66 g/mol, this compound serves as a versatile chemical intermediate . The reactive chloromethyl group at the 2-position makes it a valuable precursor for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions . Quinoline-based compounds are extensively investigated for their diverse biological activities. Recent scientific literature highlights the exploration of quinoline scaffolds, including (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives, for their potential anti-cancer properties . These studies often involve molecular docking to understand the interactions between the synthesized compounds and biological targets, providing a foundation for rational drug design . Furthermore, other 4(1H)-quinolone analogues have been identified as promising scaffolds in antimalarial drug discovery campaigns, demonstrating potent activity against resistant strains of Plasmodium falciparum . This body of research underscores the continued value of the quinoline core in developing new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(chloromethyl)-6-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(14)5-8(6-12)13-10/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVBJWGWJUUPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589825
Record name 2-(Chloromethyl)-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946755-45-9
Record name 2-(Chloromethyl)-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 6-Methyl-4-hydroxyquinoline Derivatives

The most widely reported route involves the chlorination of 6-methyl-4-hydroxyquinoline precursors using phosphorus oxychloride (POCl₃). In a representative procedure, 6-methyl-4-hydroxyquinoline (5a–b ) undergoes reflux with POCl₃ at 80°C for 1.5 hours, achieving near-quantitative conversion (97–98% yield) to 4-chloro-6-methyl-2-methylquinoline (6a–b ). The reaction proceeds via nucleophilic substitution at the 4-position, with POCl₃ acting as both solvent and chlorinating agent. Excess reagent is removed under reduced pressure, and the product is isolated by neutralization with aqueous ammonia (pH 8–9) followed by filtration.

Key variables influencing this method include:

  • Temperature control : Maintaining 80°C prevents decomposition of the quinoline nucleus while ensuring complete chlorination.
  • Solvent-free conditions : Neat POCl₃ minimizes side reactions compared to diluted systems, as evidenced by the absence of N-oxide byproducts in.
  • Workup protocol : Ice-water quenching followed by ammonia neutralization prevents hydrolysis of the chloromethyl group, preserving the integrity of the 2-(chloromethyl) substituent.

One-Pot Cyclization-Chlorination from o-Anthranilic Acid Derivatives

An alternative approach detailed in constructs the quinolinone core de novo from o-anthranilic acid derivatives. This method integrates cyclocondensation and chlorination in a single vessel, improving atom economy. The procedure involves:

  • Reacting o-anthranilic acid (2a ) with chloromethylating agents (e.g., chloromethyl methyl ether) in anhydrous methanol at 0–5°C for 2 hours.
  • Direct isolation of 2-(chloromethyl)-6-methyl-4(1H)-quinolinone (3a ) via filtration, yielding 85–92% pure product without chromatographic purification.

Comparative analysis reveals advantages over the POCl₃ route:

  • Lower temperature requirements (0–5°C vs. 80°C), reducing energy input.
  • Avoidance of corrosive POCl₃ , enhancing operational safety.
  • Inherent regioselectivity : The chloromethyl group installs exclusively at the 2-position due to steric guidance from the 6-methyl substituent.

Post-Functionalization of Prequinolinone Scaffolds

Patent CN103214488A discloses a multi-step sequence starting from 2-chloro-7-acetamido-8-benzyloxyquinoline (6 ):

  • Deprotection : Treatment with BCl₃·SMe₂ in CH₂Cl₂ removes the benzyl group, yielding 7-acetamido-2-chloro-8-hydroxyquinoline (7 ) in 89% yield.
  • Oxidation : Fremy’s salt ((KO₃S)₂NO) oxidizes the 8-hydroxy group to a ketone, forming 7-acetamido-2-chloroquinoline-5,8-dione (8 ) (71% yield).
  • Chloromethylation : Reaction with chloromethyl methyl ether in DMF at 50°C introduces the chloromethyl group, affording the target compound in 68% yield.

This route exemplifies late-stage diversification potential but suffers from:

  • Multi-step inefficiency (overall yield ≈ 43%) compared to single-pot methods.
  • Sensitivity to oxidation conditions , necessitating strict temperature control during Fremy’s salt reactions.

Comparative Evaluation of Synthetic Methods

Method Starting Material Key Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
POCl₃ Chlorination 6-Methyl-4-hydroxyquinoline POCl₃ 80 1.5 97–98 >95
One-Pot Cyclization o-Anthranilic acid ClCH₂OMe, MeOH 0–5 2 85–92 95
Multi-Step 2-Chloro-7-acetamidoquinoline BCl₃·SMe₂, Fremy’s salt 50 (step 3) 4 (total) 68 (step 3) 90

Reaction Scale Considerations :

  • The POCl₃ method scales linearly up to 0.2 mol without yield erosion, as demonstrated in.
  • The one-pot cyclization shows diminished yields (>10% loss) at scales exceeding 50 mmol due to exothermicity during chloromethylation.

Industrial-Scale Adaptations

Process Safety :

  • POCl₃ Handling : Neat POCl₃ reactions require corrosion-resistant reactors (Hastelloy C-276 or glass-lined steel) and scrubbers for HCl off-gases.
  • Chloromethyl Ethers : Carcinogenic potential mandates closed-system processing with negative-pressure containment.

Cost Analysis :

  • POCl₃ Route : Raw material costs ≈ $12.50/mol, dominated by POCl₃ ($8.20/mol).
  • o-Anthranilic Acid Route : Higher starting material cost ($18.40/mol) offset by reduced purification needs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents, yielding derivatives with modified side chains.

Reaction with Amines

Primary and secondary amines displace the chloride to form alkylated amines. For example:

  • Ethylamine in refluxing ethanol produces 2-(ethylaminomethyl)-6-methyl-4(1H)-quinolinone (yield: 75–85%) .

  • Thiourea in DMF at 100°C forms 2-(thioureidomethyl)-6-methyl-4(1H)-quinolinone , a precursor to thiol derivatives .

Reaction with Thiols

Thiols (e.g., ethanethiol, thiophenol) substitute the chloride via S-alkylation:

  • Ethanethiol in NaOH/EtOH yields 2-(ethylthio)methyl-6-methyl-4(1H)-quinolinone (yield: 65–70%) .

ReagentProductConditionsYieldSource
Ethylamine2-(Ethylaminomethyl)-6-methyl-4(1H)-quinolinoneEtOH, reflux, 4h85%
Thiourea2-(Thioureidomethyl)-6-methyl-4(1H)-quinolinoneDMF, 100°C, 2h78%
Thiophenol2-(Phenylthiomethyl)-6-methyl-4(1H)-quinolinoneNaOH/EtOH, RT, 6h70%

Azidation and Reduction

The chloromethyl group is amenable to azide substitution, followed by Staudinger or catalytic reduction.

Azide Formation

  • Sodium azide in DMF at 80°C produces 2-(azidomethyl)-6-methyl-4(1H)-quinolinone (yield: 90%) .

Reduction to Amine

  • Triphenylphosphine in benzene reduces the azide to 2-(aminomethyl)-6-methyl-4(1H)-quinolinone via Staudinger reaction (yield: 80–85%) .

Cyclization and Condensation Reactions

The electron-deficient quinolinone core participates in cycloadditions and condensations.

Pyrazole Formation

  • Reaction with phenylhydrazine in nitrobenzene yields 6-methyl-1-phenylpyrazolo[3,4-b]quinolin-4(1H)-one (yield: 65%) .

Knoevenagel Condensation

  • With malononitrile in ethanol/K₂CO₃, the chloromethyl group facilitates C–C bond formation, producing 2-(cyanomethyl)-6-methyl-4(1H)-quinolinone (yield: 75%) .

Thiolactam-Thiolactim Tautomerism

The quinolinone-thione derivatives exhibit tautomeric equilibria. For 2-(chloromethyl)-6-methyl-4(1H)-quinolinethione , NMR studies reveal a 3:2 ratio of thiolactam to thiolactim forms in DMSO .

Further Chlorination

  • Phosphorus pentachloride in POCl₃ chlorinates the methyl group, forming 2-(dichloromethyl)-6-methyl-4(1H)-quinolinone (yield: 60%) .

Oxidative Cleavage

  • Cerium(IV) ammonium nitrate (CAN) in methanol cleaves the lactam ring, yielding methyl 3-(methoxycarbonyl)-4-methylbenzoate (yield: 94%) .

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is investigated as a lead compound in drug development due to its potential biological activities.

  • Antimicrobial Activity: The compound has shown promising results against various microorganisms, including bacteria and fungi. Minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Candida albicans range from 300 to 500 µg/ml .
  • Anticancer Properties: Research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer therapies .

Biological Studies

The compound's interactions with biological pathways are under investigation:

  • Mechanism of Action: It may modulate biological pathways by binding to enzymes or receptors, affecting cellular processes such as proliferation and apoptosis .
  • Pharmacological Activities: Quinolinones have been associated with various pharmacological effects, including antimalarial, antiviral, and antipsychotic activities. This positions this compound as a versatile scaffold for developing new therapeutics .

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/PathwaysObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliMIC: 300 - 500 µg/ml
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntiviralViral pathogensPotential inhibition

Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various quinolinone derivatives highlighted that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The substituents on the phenyl ring were found to influence the antibacterial profile significantly .

Case Study 2: Anticancer Research
In vitro studies demonstrated that derivatives of quinolinones, including this compound, showed promising results in inhibiting the growth of cancer cell lines through mechanisms involving EGFR inhibition. These findings suggest potential applications in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Quinolinone Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Bioactivity/Applications
This compound C11H10ClNO 207.66 >250 (hypothetical) 2-ClCH2, 6-Me Synthetic intermediate
4-Chloro-6-methylquinolin-2(1H)-one C10H8ClNO 193.63 N/A 4-Cl, 6-Me Nucleophilic substitution
6-Chloro-4-hydroxyquinolin-2(1H)-one C9H6ClNO2 195.6 >300 6-Cl, 4-OH Not reported
2-(Chloromethyl)-5,8-dimethyl-4(1H)-quinolinone C12H12ClNO 221.69 N/A 2-ClCH2, 5-Me, 8-Me Supplier available

Biological Activity

Overview

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone is a heterocyclic compound belonging to the quinolinone family, characterized by a chloromethyl group at the 2-position and a methyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, such as inhibiting cell proliferation, which is particularly relevant in cancer research. The compound's mechanism may involve the inhibition of key enzymes that play roles in cellular processes, leading to its proposed anticancer effects.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that quinolone compounds can effectively target Mycobacterium tuberculosis, with some derivatives demonstrating low Minimum Inhibitory Concentration (MIC) values against this pathogen . The structure-activity relationship (SAR) analyses suggest that specific substitutions on the phenyl ring can enhance antibacterial efficacy, making compounds like this compound promising candidates for further development .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For example, compounds derived from quinolinones have shown inhibitory effects on cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia), with IC50 values indicating significant cytotoxicity. These findings suggest that modifications to the quinolinone structure can enhance activity against specific cancer types .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of quinolinone derivatives:

  • Antimicrobial Evaluation : A study highlighted the synthesis of novel quinazoline derivatives, which included compounds similar to this compound. These derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of action .
  • Anticancer Properties : A recent investigation into the anticancer potential of quinoline-linked compounds reported promising results. The study found that certain derivatives could induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase, suggesting a targeted mechanism for cancer treatment .
  • Structure-Activity Relationships : Research into the SAR of quinolone derivatives revealed that electron-withdrawing groups significantly enhance biological activity. This insight is crucial for designing more effective analogs of this compound .

Data Tables

Biological Activity Target Pathogen/Cancer Type IC50/MIC Value Reference
AntimicrobialM. tuberculosis>128 mg/mL
AnticancerK562 (CML)2.27 µM
AnticancerHL-60 (APL)1.42 µM
AntimicrobialGram-positive bacteriaVaries

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone with high purity?

Methodological Answer:

  • Synthetic Route : A plausible method involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetyl chloride, followed by regioselective alkylation. For example, refluxing precursor quinolinones with chloromethylating agents (e.g., chloromethyl methyl ether) in anhydrous solvents like DMF or acetonitrile can introduce the chloromethyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/DMF mixtures improves purity.
  • Characterization :
    • IR Spectroscopy : Key peaks include C=O (1660–1680 cm⁻¹, quinolinone ring) and C-Cl (650–750 cm⁻¹) .
    • ¹H NMR : Signals for methyl groups (δ 2.4–2.6 ppm) and chloromethyl protons (δ 4.2–4.5 ppm). Aromatic protons (δ 6.8–8.2 ppm) confirm quinolinone backbone .
    • Mass Spectrometry : Molecular ion peak at m/z 221.05 (C₁₁H₁₀ClNO⁺) .

Advanced Research: Mechanistic and Reactivity Studies

Q. Q2. How does the chloromethyl group influence nucleophilic substitution reactivity in this compound?

Methodological Answer:

  • Steric and Electronic Effects : The electron-withdrawing quinolinone ring enhances the electrophilicity of the chloromethyl group. Steric hindrance from the 6-methyl substituent may slow reactions at position 2.
  • Experimental Validation :
    • Kinetic Studies : Monitor substitution reactions (e.g., with amines or thiols) via HPLC or TLC. Compare rates with analogs lacking the 6-methyl group .
    • Computational Analysis : DFT calculations (e.g., Gaussian) predict charge distribution and transition states to rationalize reactivity trends .

Data Contradiction: Resolving Spectral Ambiguities

Q. Q3. How can researchers address conflicting NMR data for quinolinone derivatives?

Methodological Answer:

  • Advanced NMR Techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
    • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks.
  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 6-methyl-4(1H)-quinolinone derivatives) .

Biological Evaluation: Antimicrobial Activity

Q. Q4. What in vitro models are suitable for assessing the antimicrobial potential of this compound?

Methodological Answer:

  • MIC Assays :
    • Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use microdilution methods in Mueller-Hinton broth .
    • Fungal Strains : Evaluate against Candida albicans via agar diffusion.
  • Mechanistic Studies :
    • Membrane Permeability Assays : Use SYTOX Green to detect cell wall disruption.
    • Enzyme Inhibition : Test binding to bacterial topoisomerases (e.g., via fluorescence quenching) .

Structural Modification: SAR Studies

Q. Q5. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Derivatization Approaches :
    • Prodrug Design : Introduce ester or carbamate groups at the chloromethyl position to enhance solubility .
    • Heterocyclic Fusion : Attach diazepine or piperazine moieties to improve blood-brain barrier penetration (e.g., as seen in β₂-adrenoceptor agonists) .
  • In Silico Screening : Use tools like SwissADME to predict logP, bioavailability, and metabolic stability .

Advanced Analytical Challenges

Q. Q6. How can researchers differentiate isomeric byproducts during synthesis?

Methodological Answer:

  • Chromatographic Separation :
    • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm .
    • Chiral Columns : Resolve enantiomers using cellulose-based phases.
  • Spectroscopic Confirmation :
    • X-ray Crystallography : Determine absolute configuration (e.g., as applied to quinolinone derivatives in EP 2,116,536 A1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Reactant of Route 2
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2-(Chloromethyl)-6-methyl-4(1H)-quinolinone

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